molecular formula C21H25NO2 B5791494 N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide

N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide

Cat. No. B5791494
M. Wt: 323.4 g/mol
InChI Key: ZFPHXBFEEFNEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide, also known as BPP-3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BPP-3 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential use in the treatment of various diseases.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide works by inhibiting the activity of the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that play a role in regulating pain, mood, and inflammation. By inhibiting FAAH, N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, and to have anxiolytic and antidepressant properties. N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide has also been shown to have neuroprotective effects, and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. However, N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide can be difficult to work with due to its low solubility in water, which can make it challenging to administer in vivo. Additionally, N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide. One area of interest is its potential use in the treatment of chronic pain, which is a major public health concern. N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide may also have potential as a treatment for anxiety and depression, which are common psychiatric disorders. Additionally, further research is needed to fully understand the safety and efficacy of N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide in humans, and to optimize its pharmacological properties for clinical use.

Synthesis Methods

N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide can be synthesized using a variety of methods, including the reaction of 4-(benzyloxy)benzylamine with cyclopentanone in the presence of an acid catalyst, followed by reaction with 3-bromopropionyl chloride. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties, and is being investigated as a possible treatment for pain management. N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide has also been studied for its potential use in the treatment of anxiety and depression, as well as for its anti-inflammatory properties.

properties

IUPAC Name

3-cyclopentyl-N-(4-phenylmethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c23-21(15-10-17-6-4-5-7-17)22-19-11-13-20(14-12-19)24-16-18-8-2-1-3-9-18/h1-3,8-9,11-14,17H,4-7,10,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPHXBFEEFNEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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